molecular formula C15H18ClNO3S2 B604758 [(3-Butoxy-4-chlorophenyl)sulfonyl](2-thienylmethyl)amine CAS No. 914236-40-1

[(3-Butoxy-4-chlorophenyl)sulfonyl](2-thienylmethyl)amine

Katalognummer: B604758
CAS-Nummer: 914236-40-1
Molekulargewicht: 359.9g/mol
InChI-Schlüssel: MUCOWVNYULZJCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3-Butoxy-4-chlorophenyl)sulfonyl](2-thienylmethyl)amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Butoxy-4-chlorophenyl)sulfonyl](2-thienylmethyl)amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the thiophene derivative: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step often involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution reactions: The butoxy and chloro groups are introduced through nucleophilic substitution reactions, often using appropriate alkyl halides and chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

[(3-Butoxy-4-chlorophenyl)sulfonyl](2-thienylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[(3-Butoxy-4-chlorophenyl)sulfonyl](2-thienylmethyl)amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of [(3-Butoxy-4-chlorophenyl)sulfonyl](2-thienylmethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-chloro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide: Lacks the butoxy group, which may affect its solubility and binding properties.

    3-butoxy-4-chloro-N-[(phenyl)methyl]benzene-1-sulfonamide: Replaces the thiophene ring with a phenyl ring, potentially altering its electronic properties and reactivity.

Uniqueness

[(3-Butoxy-4-chlorophenyl)sulfonyl](2-thienylmethyl)amine is unique due to the presence of both the butoxy and thiophene groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

914236-40-1

Molekularformel

C15H18ClNO3S2

Molekulargewicht

359.9g/mol

IUPAC-Name

3-butoxy-4-chloro-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C15H18ClNO3S2/c1-2-3-8-20-15-10-13(6-7-14(15)16)22(18,19)17-11-12-5-4-9-21-12/h4-7,9-10,17H,2-3,8,11H2,1H3

InChI-Schlüssel

MUCOWVNYULZJCS-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CS2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.